Class-Level Mutagenicity: N-Acetoxy-N-alkoxybenzamides as Direct-Acting Ames-Positive Agents with Established QSAR
N-Acetoxy-N-alkoxybenzamides are established direct-acting mutagens in Salmonella typhimurium TA100 without requiring S9 metabolic activation [1]. A peer-reviewed QSAR model for this class incorporates logP, steric parameters (Es1, Es2, Es3), and the pKa of the departing acid to predict mutagenic potency [2]. The target compound CAS 139259-94-2 (computed logP = 3.05 [3]) falls within the hydrophobicity range where mutagenic activity is expected to follow the bilinear logP dependence characterized for this class [1]. Although no Ames data are published specifically for CAS 139259-94-2, the class-level Hammett ρ value of –1.56 for N-acetoxy-N-(para-substituted benzyloxy)benzamides provides a quantitative framework for predicting the electronic contribution of the 4-methyl substituent (σ+ ≈ –0.31) relative to the unsubstituted benzyloxy analog [4].
| Evidence Dimension | Mutagenic activity (Ames test — S. typhimurium TA100, direct-acting) |
|---|---|
| Target Compound Data | Not individually determined; class membership predicts direct-acting mutagenicity with potency governed by logP and para-substituent effects |
| Comparator Or Baseline | Unsubstituted N-acetoxy-N-benzyloxybenzamide (R = H, σ+ = 0); class QSAR logP0 optimum |
| Quantified Difference | Hammett ρ = –1.56 for solvolysis rate (surrogate for nitrenium ion formation); 4-CH3 substituent (σ+ ≈ –0.31) predicted to moderately influence solvolysis rate vs. unsubstituted analog |
| Conditions | QSAR derived from class-wide Ames data; solvolysis measured in aqueous acetonitrile under acid catalysis |
Why This Matters
For genetic toxicology laboratories building QSAR training sets or validating Ames predictions, CAS 139259-94-2 provides a structurally defined para-methyl-substituted congener within a mechanistically well-characterized mutagen class, enabling systematic exploration of substituent electronic effects on nitrenium ion-mediated DNA damage.
- [1] Glover, S. A., & Schumacher, R. R. (2016). The effect of hydrophobicity upon the direct mutagenicity of N-acyloxy-N-alkoxyamides — Bilinear dependence upon LogP. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 795, 41–50. View Source
- [2] Glover, S. A., et al. (2011). Steric effects on the direct mutagenicity of N-acyloxy-N-alkoxyamides — Probes for drug–DNA interactions. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 722(1), 32–43. View Source
- [3] Molbase. [benzoyl-[(4-methylphenyl)methoxy]amino] acetate — CAS 139259-94-2. Computed logP = 3.0471. Molbase Compound Database. Accessed 2026. View Source
- [4] Campbell, J. J., Glover, S. A., Hammond, G. P., & Rowbottom, C. A. (1991). Evidence for the formation of nitrenium ions in the acid-catalysed solvolysis of mutagenic N-acetoxy-N-alkoxybenzamides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2067–2079. View Source
